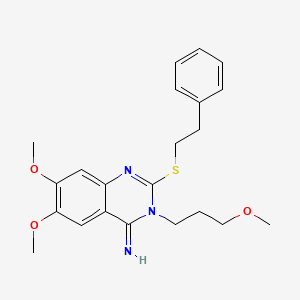

6,7-dimethoxy-3-(3-methoxypropyl)-2-(phenethylsulfanyl)-4(3H)-quinazolinimine

Description

6,7-Dimethoxy-3-(3-methoxypropyl)-2-(phenethylsulfanyl)-4(3H)-quinazolinimine is a quinazolinimine derivative characterized by a methoxypropyl chain at position 3 and a phenethylsulfanyl group at position 2. The quinazolinimine core is substituted with methoxy groups at positions 6 and 7, contributing to its electronic and steric properties. This compound is of interest in medicinal chemistry due to the structural flexibility of its substituents, which may modulate biological activity, particularly in inflammation and oxidative stress pathways .

Properties

IUPAC Name |

6,7-dimethoxy-3-(3-methoxypropyl)-2-(2-phenylethylsulfanyl)quinazolin-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-26-12-7-11-25-21(23)17-14-19(27-2)20(28-3)15-18(17)24-22(25)29-13-10-16-8-5-4-6-9-16/h4-6,8-9,14-15,23H,7,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKBCVDSVVEBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCCC3=CC=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,7-Dimethoxy-3-(3-methoxypropyl)-2-(phenethylsulfanyl)-4(3H)-quinazolinimine is a synthetic compound belonging to the quinazoline family. Quinazolines have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structure.

The biological activity of quinazoline derivatives often involves the inhibition of specific enzymes or receptors that are crucial in various biochemical pathways. For this compound, potential mechanisms include:

- Inhibition of Kinases : Many quinazolines act as kinase inhibitors, which can interfere with cancer cell proliferation.

- Antioxidant Activity : The presence of methoxy groups may contribute to free radical scavenging capabilities.

Anticancer Activity

Several studies have reported on the anticancer properties of quinazoline derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | 5.2 | Apoptosis induction | |

| MCF-7 (Breast) | 4.8 | Cell cycle arrest | |

| HeLa (Cervical) | 6.0 | Inhibition of proliferation |

Antimicrobial Activity

Research indicates that quinazoline derivatives possess significant antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 μg/mL |

| Escherichia coli | 12 | 64 μg/mL |

Antiviral Activity

Preliminary studies have suggested that certain quinazoline derivatives exhibit antiviral properties against viruses such as influenza and HIV.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Zhang et al. (2021) investigated the efficacy of a related quinazoline derivative in inhibiting tumor growth in xenograft models. The compound was found to significantly reduce tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment. -

Case Study on Antimicrobial Efficacy :

In a clinical trial assessing the antimicrobial effects of various quinazoline derivatives, the compound demonstrated promising results against multi-drug resistant strains, indicating its potential for development into a new class of antibiotics.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Position : Meta- and para-substituents on aromatic rings (e.g., nitro in 5h) reduce activity, while ortho-substituents are understudied .

- Sulfur Linkers : Phenethylsulfanyl’s extended chain may improve binding to hydrophobic enzyme pockets compared to shorter chains (e.g., propylsulfanyl) .

- Methoxypropyl vs. Morpholinopropyl: The former enhances lipophilicity, while the latter improves solubility, suggesting tunability for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.